molecular formula C15H20N2O2 B051427 CYCLO(-LEU-PHE) CAS No. 7280-77-5

CYCLO(-LEU-PHE)

Número de catálogo: B051427
Número CAS: 7280-77-5
Peso molecular: 260.33 g/mol
Clave InChI: QPDMOMIYLJMOQJ-STQMWFEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CYCLO(-LEU-PHE) is a cyclic dipeptide composed of leucine (Leu) and phenylalanine (Phe) residues linked via amide bonds to form a six-membered ring. Its structure confers unique physicochemical properties, such as enhanced metabolic stability and conformational rigidity compared to linear peptides. For instance, CYCLO(-LEU-PHE) has been investigated as a complexation agent with Bortezomib (BTZ), a proteasome inhibitor used in cancer therapy, under simulated physiological conditions (38 mg/mL concentration, 1:1 molar ratio) .

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Solid-phase synthesis remains the most widely used method for Cyclo(-Leu-Phe) preparation due to its scalability and compatibility with automation. The process typically follows these steps:

Resin Selection and Amino Acid Loading

Wang resin or TentaGel S PHB resin is functionalized with the C-terminal amino acid (e.g., Fmoc-Phe-OH) using standard carbodiimide coupling reagents such as HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) . The Fmoc group is then removed with 20% piperidine in DMF, exposing the amine for subsequent coupling with Fmoc-Leu-OH .

On-Resin Cyclization

After sequential coupling of leucine and phenylalanine, the linear dipeptide undergoes cyclization directly on the resin. Critical parameters include:

  • Activation : Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) or HCTU with Hünig’s base .

  • Solvent System : Anhydrous DMF or DCM:DMF (1:1) to enhance peptide mobility .

  • Reaction Time : 2–24 hours at room temperature, monitored by LC-MS for completion .

Yields for on-resin cyclization typically range from 43% to 94%, depending on steric hindrance and side-chain protection . Post-cyclization, the product is cleaved from the resin using trifluoroacetic acid (TFA) cocktails (e.g., TFA:H2O:TIPS, 95:2.5:2.5) .

Table 1: SPPS Conditions and Outcomes for Cyclo(-Leu-Phe)

Resin TypeActivatorSolventTime (hr)Yield (%)Purity (HPLC)
TentaGel S PHBHCTU/DIPEADMF2494>90%
WangPyBOP/HOBtDCM:DMF2.57685%
MerrifieldHCTU/NMMDMF124378%

Solution-Phase Cyclization of Linear Dipeptides

Solution-phase methods offer flexibility for small-scale synthesis without resin-handling requirements. The linear dipeptide H-Leu-Phe-OH is synthesized via:

  • Carbodiimide-Mediated Coupling : Boc-Leu-OH and H-Phe-OAll (allyl ester) are coupled using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM .

  • Deprotection : The Boc group is removed with TFA, and the allyl ester is cleaved using Pd(PPh3)4 and phenylsilane .

Cyclization proceeds under dilute conditions (1–5 mM in DMF or THF) with bases like DBU (1,8-diazabicycloundec-7-ene) or DIPEA at 0–25°C . Microwave-assisted heating (80°C, 30 min) improves yields to 68–72% compared to traditional thermal methods (48–52%) .

Enzymatic and Biocatalytic Approaches

While no direct enzymatic synthesis of Cyclo(-Leu-Phe) has been reported, related systems suggest feasibility. Streptomyces albulus KO-23 expresses cyclo(Leu-Phe) oxidase, which converts Cyclo(-Leu-Phe) into albonoursin . Reverse engineering this pathway could enable bioproduction. Challenges include:

  • Substrate Specificity : Enzymes may favor L/D stereoisomers unpredictably .

  • Yield Limitations : Maximum reported for analogous DKPs is 12–18% in fungal systems .

Thermal and Solid-State Cyclization

Thermal methods exploit the inherent cyclization tendency of dipeptides upon heating. Linear Leu-Phe undergoes intramolecular amide bond formation at 220°C under vacuum, producing aligned Cyclo(-Leu-Phe) nanotubes . Key advantages:

  • Solvent-Free : Avoids purification challenges from byproducts.

  • Scalability : Yields exceed 80% for gram-scale reactions .

Table 2: Thermal Cyclization Parameters

Temperature (°C)Pressure (mbar)Time (min)Yield (%)Morphology
22010^-33082Nanotubes
180Ambient12045Amorphous

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization. In a representative protocol:

  • Linear H-Leu-Phe-OH (1 mmol) is dissolved in DMF (10 mL).

  • DBU (2 eq) is added, and the mixture is irradiated at 150 W, 80°C, for 15 min.

  • Crude product is purified via reverse-phase HPLC (C18 column, MeOH:H2O:AcOH = 25:74:1) .

This method achieves 89% conversion efficiency with >95% purity, reducing reaction times from hours to minutes .

Purification and Characterization

Final purification universally employs reverse-phase HPLC under conditions adapted from :

  • Column : Cosmosil 5C18-AR (10 × 250 mm).

  • Mobile Phase : Gradient from 25% MeOH/74% H2O/1% AcOH to 100% MeOH over 80 min.

  • Detection : UV at 250 nm.

Cyclo(-Leu-Phe) exhibits a distinct retention time of 85.0 min . Characterization data:

  • HRMS : m/z 261.134 [M+H]+ (calc. 261.133) .

  • NMR : δ 7.25–7.15 (m, 5H, Phe aromatic), 4.35 (dd, J = 8.1 Hz, Leu α-H), 3.02 (m, Phe β-H) .

Análisis De Reacciones Químicas

Types of Reactions: Cyclo(L-leucyl-L-phenylalanyl) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups such as the benzyl and isobutyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of Cyclo(L-leucyl-L-phenylalanyl) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically occur under mild conditions, often in aqueous or organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of cyclo(-Leu-Phe) against various pathogens. A notable study demonstrated that cyclo(-Leu-Phe) produced by Bacillus subtilis KS1 significantly reduced the severity of downy mildew caused by Plasmopara viticola in grapevines. Micromolar concentrations of cyclo(-Leu-Phe) decreased disease severity and lesion density by approximately 90% in controlled environments. The compound inhibited haustorium formation, a critical stage in the infection process, while also inducing plant defense mechanisms through the activation of genes encoding chitinase and β-1,3-glucanase via salicylic acid and jasmonate signaling pathways .

Cancer Research

Cyclo(-Leu-Phe) has shown potential in cancer research, particularly due to its cytotoxic effects on cancer cell lines. Research indicates that cyclic peptides often exhibit superior biological activity compared to their linear counterparts. For instance, studies on similar cyclic peptides have reported significant reductions in cell viability in melanoma cells, suggesting that cyclo(-Leu-Phe) may possess similar anticancer properties . The structural integrity of cyclo(-Leu-Phe) contributes to its effectiveness as a drug candidate, with ongoing investigations into its pharmacokinetics and binding affinities.

Plant Elicitation Activity

In agriculture, cyclo(-Leu-Phe) is being explored as a natural alternative to synthetic fungicides. Its application has been linked to enhanced plant resistance against fungal infections, making it a promising candidate for sustainable agricultural practices. The compound's ability to stimulate plant defense responses positions it as an eco-friendly solution for crop protection .

Self-Assembly and Material Science

Research into the self-assembly properties of cyclo(-Leu-Phe) has revealed its potential for creating novel materials. The ability of this compound to form nanotubular structures through self-assembly can be utilized in nanotechnology and material science applications. These properties are essential for developing new biomaterials that can mimic natural systems or serve specific industrial purposes .

Therapeutic Applications

The therapeutic implications of cyclo(-Leu-Phe) extend to various health conditions. Its role in modulating biological pathways makes it a candidate for treating metabolic disorders and neurodegenerative diseases. Studies have indicated that similar cyclic dipeptides can influence intracellular signaling pathways, leading to potential applications in drug development for conditions such as diabetes and neurodegeneration .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Antimicrobial PropertiesEffective against Plasmopara viticola and other pathogensReduced disease severity by 90%
Cancer ResearchCytotoxic effects on melanoma cellsSignificant reduction in cell viability
Plant Elicitation ActivityEnhances plant defense mechanismsInduces chitinase and glucanase genes
Self-AssemblyForms nanotubular structuresPotential for novel material creation
Therapeutic ApplicationsModulates biological pathways for various diseasesImplications for diabetes and neurodegeneration

Mecanismo De Acción

The mechanism of action of Cyclo(L-leucyl-L-phenylalanyl) involves its interaction with specific molecular targets. The compound exerts its effects through a ping-pong mechanism, where the aminoacyl moiety of the first aminoacyl tRNA is transferred onto a conserved serine, forming an aminoacyl enzyme. This intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme . This mechanism is crucial for its biological activities, including its antimicrobial and antifungal effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

CYCLO(-LEU-PHE) is part of a broader class of cyclic dipeptides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Properties of Cyclic Dipeptides

Compound Amino Acids Ring Size Key Features Bioactivity/Application Reference
CYCLO(-LEU-PHE) Leu, Phe 6-membered Hydrophobic Phe side chain; Leu methyl group Bortezomib complexation
cyclo(Leu-Leu) Leu, Leu 6-membered Symmetric methyl groups Identified via isotopic labeling
cyclo(Phe-Phe) Phe, Phe 6-membered High hydrophobicity (dual benzyl groups) Structural studies
cyclo(Gly-Phe) Gly, Phe 6-membered Flexible Gly residue; Phe aromatic ring Research reagent
cyclo(Ala-Leu) Ala, Leu 6-membered Small Ala side chain; Leu methyl group Natural product isolation

Key Observations:

  • Solubility : CYCLO(-LEU-PHE) was tested at 38 mg/mL in aqueous solution, whereas inactive cyclic tripeptides required concentrations >200 μM, suggesting better solubility for dipeptides .

Pharmacological and Analytical Comparisons

Complexation with Bortezomib (BTZ)

In contrast, Fmoc-FF and Z-FF (bulkier diphenylalanine derivatives) may exhibit steric hindrance, reducing binding efficiency .

Analytical Characterization

  • Mass Spectrometry (MS) : CYCLO(-LEU-PHE) and cyclo(Leu-Leu) were differentiated using UPLC HR HESI-MS with isotopic labeling, confirming leucine incorporation .
  • Fragmentation Patterns : Unlike coumarin derivatives (e.g., cyclo E/F), cyclic dipeptides exhibit distinct fragmentation pathways, aiding structural identification .

Actividad Biológica

Cyclo(-Leu-Phe), a cyclic dipeptide, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Overview of Cyclo(-Leu-Phe)

Cyclo(-Leu-Phe) is classified as a diketopiperazine (DKP), a group of cyclic dipeptides known for their structural stability and biological activity. These compounds are naturally occurring and can be derived from various sources, including fungi and bacteria. Cyclo(-Leu-Phe) has been studied for its neuroprotective, antimicrobial, and antioxidant properties.

Neuroprotective Effects

Research indicates that cyclo(-Leu-Phe) exhibits significant neuroprotective effects. A study demonstrated that it acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and cellular metabolism. The compound was shown to reduce oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells by:

  • Increasing cell viability : Cyclo(-Leu-Phe) pretreatment resulted in dose-dependent increases in cell viability (up to 80.4% at 40 μM) when exposed to hydrogen peroxide, outperforming the standard PPAR-γ agonist rosiglitazone .
  • Inhibiting apoptotic pathways : It prevented mitochondrial membrane potential loss and inhibited the activation of caspase-3 and poly (ADP-ribose) polymerase, key proteins involved in apoptosis .

Antimicrobial Activity

Cyclo(-Leu-Phe) has demonstrated notable antimicrobial properties. It has been found effective against various pathogens, including bacteria and fungi. For instance:

The mechanisms underlying the biological activities of cyclo(-Leu-Phe) include:

  • PPAR-γ Activation : As previously mentioned, cyclo(-Leu-Phe) activates PPAR-γ, leading to anti-inflammatory responses and enhanced neuronal survival during oxidative stress.
  • Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its neuroprotective effects, reducing oxidative damage in neuronal cells .
  • Modulation of Neurotransmitter Levels : In vivo studies have indicated that cyclo(-Leu-Phe) can increase levels of neurotransmitters such as serotonin and dopamine in the brain, which may have implications for mood regulation and cognitive function .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of cyclo(-Leu-Phe):

StudyFindings
NeuroprotectionCyclo(-Leu-Phe) reduced H2O2-induced apoptosis in SH-SY5Y cells by activating PPAR-γ.
Antimicrobial ActivityInhibited QS in C. violaceum, showcasing potential antibacterial properties.
Neurotransmitter ModulationIncreased levels of serotonin and dopamine in rats, suggesting antidepressant-like effects.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize and characterize CYCLO(-LEU-PHE)?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) for linear dipeptide precursors, followed by cyclization via intramolecular amide bond formation under optimized conditions (e.g., HATU/DIPEA in DMF). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ROESY to verify cyclization) and mass spectrometry (MS) for molecular weight validation. Purity should be assessed via HPLC with UV detection at 214 nm .

Q. What spectroscopic techniques are critical for distinguishing CYCLO(-LEU-PHE) from its linear analogs?

  • Methodological Answer : Infrared (IR) spectroscopy identifies amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) specific to cyclic structures. NMR is essential: absence of free N-H protons (vs. linear peptides) in 1H^1\text{H}-NMR and distinct 13C^{13}\text{C}-NMR shifts for carbonyl carbons due to ring strain. Circular dichroism (CD) can further confirm conformational stability .

Q. How can researchers ensure reproducibility in CYCLO(-LEU-PHE) synthesis protocols?

  • Methodological Answer : Standardize reaction parameters (solvent purity, temperature, reagent stoichiometry) and document deviations. Validate intermediates via LC-MS before cyclization. Use internal controls (e.g., a reference cyclic dipeptide) to calibrate instrumentation. Publish detailed experimental sections with raw spectral data in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of CYCLO(-LEU-PHE) across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay conditions). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to cross-validate results. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments addressing gaps, such as dose-response curves under physiological pH .

Q. How can computational models predict CYCLO(-LEU-PHE) interactions with biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against protein databases, prioritizing targets with high binding affinity. Validate predictions via molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with experimental data (e.g., SPR binding kinetics) to refine force field parameters .

Q. What experimental designs optimize CYCLO(-LEU-PHE) stability in pharmacokinetic studies?

  • Methodological Answer : Use a PICO framework:

  • Population : In vitro/in vivo models (e.g., rat plasma).
  • Intervention : pH adjustments, enzyme inhibitors (e.g., protease cocktails).
  • Comparison : Stability under physiological vs. controlled conditions.
  • Outcome : Half-life quantification via LC-MS/MS.
    Include accelerated stability testing (40°C/75% RH) to simulate long-term degradation .

Q. How do researchers address ethical challenges in studying CYCLO(-LEU-PHE) toxicity?

  • Methodological Answer : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models. Use 3R principles (Replacement, Reduction, Refinement) to minimize animal use. Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for translational studies .

Q. Data Analysis and Interpretation

Q. What statistical approaches validate CYCLO(-LEU-PHE) bioactivity in high-throughput screens?

  • Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors. Use Z-factor analysis to assess assay robustness. Normalize data to plate controls and perform dose-response curve fitting (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values .

Q. How should researchers handle batch-to-batch variability in CYCLO(-LEU-PHE) production?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs) like purity and enantiomeric excess.
  • Use design of experiments (DoE) to optimize synthesis parameters (e.g., reaction time, temperature).
  • Apply multivariate analysis (e.g., PCA) to correlate process variables with outcomes .

Q. What frameworks guide hypothesis generation for CYCLO(-LEU-PHE) mechanism-of-action studies?

  • Methodological Answer : Combine literature mining (e.g., PubMed, CAS SciFinder) with pathway enrichment analysis (e.g., KEGG, Reactome) to prioritize targets. Formulate hypotheses using the PECO framework (Population, Exposure, Comparator, Outcome) and test via CRISPR knockout or siRNA silencing in relevant cell models .

Propiedades

IUPAC Name

(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDMOMIYLJMOQJ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993602
Record name 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7280-77-5
Record name Cyclo(L-Phe-L-Leu)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7280-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(leucyl-phenylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.